molecular formula C21H29ClO2 B074245 4-Chloroprogesterone CAS No. 1164-81-4

4-Chloroprogesterone

Cat. No. B074245
CAS RN: 1164-81-4
M. Wt: 348.9 g/mol
InChI Key: MSWUPHPHYAFBLX-QCGOMIHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroprogesterone is a synthetic hormone that is used in scientific research to study the effects of progesterone on the body. It is a derivative of progesterone that has been modified to make it more stable and easier to work with in laboratory settings.

Scientific Research Applications

Biological Characterization of Non-Steroidal Progestins

Progesterone plays a pivotal role in women's reproductive health. Synthetic progestins like medroxyprogesterone acetate (MPA) are used in hormone replacement therapy (HRT), contraceptives, and in treating endometriosis and infertility. However, MPA binds to androgen and glucocorticoid receptors, causing side effects such as cardiovascular diseases and breast cancers. Identifying alternative progestins is clinically significant, and studies have investigated non-steroidal progestins from botanicals for their ability to activate progesterone receptor signaling (Toh et al., 2012).

Hormone Replacement Study

The Heart and Estrogen/Progestin Replacement Study (HERS) was a key study evaluating hormone replacement therapy (HRT) on cardiac events in postmenopausal women. The study revealed complex outcomes, indicating the need for more clinical trials to assess the risks and benefits of HRT, including progestin use (Wells & Herrington, 1999).

Progestins as Endocrine Disrupters

In aquatic ecosystems, progesterone and synthetic progestins from human and livestock excretion pose environmental risks. They interact with the hypothalamus-pituitary-gonad axis, affecting reproductive functions in aquatic organisms. Some progestins are very active endocrine disrupters, emphasizing the need for more research into their environmental impacts (Fent, 2015).

Glucuronidation Inhibition by Progestogens

Chlormadinone acetate (CMA), a 17-a-hydroxyprogesterone derivative, widely used in HRT, affects glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. This influence on UGT isoforms highlights the importance of monitoring drug interactions when CMA is co-administered with other medications (Huang et al., 2011).

Tumor Localization Using Progesterone Derivatives

Studies on progesterone-4-14C suggest that radioiodinated analogs, like 21-Iodoprogesterone, could be useful for imaging adrenal glands and associated tumors. This research indicates the potential of progesterone derivatives in medical imaging and cancer diagnosis (Counsell et al., 1968).

properties

CAS RN

1164-81-4

Product Name

4-Chloroprogesterone

Molecular Formula

C21H29ClO2

Molecular Weight

348.9 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-4-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29ClO2/c1-12(23)14-6-7-15-13-4-5-17-19(22)18(24)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1

InChI Key

MSWUPHPHYAFBLX-QCGOMIHKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Other CAS RN

1164-81-4

synonyms

4-Chloropregn-4-ene-3,20-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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